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Introduction to Polyfunctional Thiols in Wine

Polyfunctional thiols represent a class of sulfur-containing organic compounds that have revolutionized our
understanding of wine aroma and quality. These compounds are characterized by the presence of at least one
sulfhydryl (-SH) group alongside other functional groups such as alcohols, ketones, or esters, creating
molecules with exceptional aromatic potency. Despite their typically ultra-trace concentrations—often in
the nanogram per liter (ng/L) range—polyfunctional thiols exert a disproportionate influence on wine
sensory profiles due to their remarkably low odor detection thresholds. These compounds contribute
significantly to the varietal character of many popular wine styles, particularly Sauvignon Blanc, where
they impart distinctive tropical, citrus, and passionfruit notes that define this variety's recognizable aroma

signature.

The study of polyfunctional thiols has emerged as a priority area in oenological research over the past three
decades, driven by advances in analytical chemistry that enabled reliable quantification of these challenging
compounds. Research has expanded from initial focus on Sauvignon Blanc to encompass diverse varieties
and growing regions, revealing the complex biochemical pathways through which these compounds form
from odorless precursors present in grapes. Understanding polyfunctional thiols requires an interdisciplinary
approach spanning viticulture, microbiology, chemistry, and sensory science, as their final concentrations in

wine reflect intricate interactions between grape composition, yeast metabolism, and winemaking practices.
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This technical guide synthesizes current scientific knowledge on polyfunctional thiols to support researchers

and industry professionals in advancing both fundamental understanding and practical applications.

Chemical Profiles of Key Polyfunctional Thiols

Fundamental Thiol Characteristics

The organoleptic impact of polyfunctional thiols stems from their unique chemical structures and
exceptional sensory properties. These compounds are often termed "potent thiols" due to their
extraordinarily low detection thresholds, typically ranging from 0.3 to 60 ng/L, which rank among the
lowest of all known aroma-active compounds in wine. This section details the specific thiols that have been
identified as most significant to wine quality, based on their consistent presence at supra-threshold
concentrations and their positive contributions to aromatic complexity. Each compound exhibits distinctive
structure-activity relationships that determine both its aromatic character and detection threshold, with

subtle molecular modifications resulting in dramatic changes in perceptual qualities.

Research has identified five particularly impactful polyfunctional thiols that frequently occur in wines at
sensorially significant concentrations: 4-methyl-4-sulfanylpentan-2-one (4MSP), 3-sulfanylhexan-1-ol
(3SH), 3-sulfanylhexyl acetate (3SHA), benzyl mercaptan (BM), and furfuryl thiol (FFT). These compounds
collectively contribute a diverse spectrum of aromatic notes ranging from tropical and citrus fruits to more
complex savory, smoky, and mineral characters. Their concentration ranges in wine vary considerably
based on grape variety, viticultural practices, and winemaking conditions, with some compounds like 3SH
regularly reaching concentrations orders of magnitude above threshold. The dynamic equilibrium between
free thiols and their various precursor forms and reaction products further complicates their analytical

determination and sensory impact.

Comprehensive Thiol Properties Table

Table 1: Characteristic Aromas, Detection Thresholds, and Concentration Ranges of Key Polyfunctional

Thiols in Wine
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Detection Concentration
Thiol Compound  Abbreviation Sensory Descriptors  Threshold Range in Wines
(nglL) (nglL)
4-methyl-4- AMSP Boxwood, 0.8-2 0-88 in Sauvignon
sulfanylpentan-2- blackcurrant, cat urine blanc; 0-23 in
one (at high Chardonnay
concentrations)
3-sulfanylhexan- 3SH Grapefruit, tropical, 55-60 350-5664 in
1-ol passionfruit Sauvignon blanc; 10-
1368 in Chardonnay
3-sulfanylhexyl 3SHA Passionfruit, tropical, 4-4.2 0-106 in Sauvignon
acetate boxwood blanc; 0-100 in
Chardonnay
Benzyl mercaptan BM Smoke, toasty, struck 0.3 0.6-5.5 in Sauvignon
flint blanc; 30-40 in
Chardonnay
Furfuryl thiol FFT Roasted coffee 0.4 1-36 in Sauvignon

blanc; ~14 in
Chardonnay

Table 2: Occurrence of Polyfunctional Thiols Across Different Wine Varieties Based on Analytical Studies

Wine Variety 4MSP 3SH 3SHA BM FFT
Sauvignon Blanc Detected (O- Detected Detected (0O- Detected Detected (1-
88 ng/L) (350-5664 106 ng/L) (0.6-5.5 36 ng/L)
ng/L) ng/L)
Chardonnay Detected (0- Detected Detected (0- Detected Detected
23 ng/L) (10-1368 100 ng/L) (30-40 ng/L) (=14 ng/L)
ng/L)
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Wine Variety 4MSP 3SH 3SHA BM FFT

Xynisteri (Cypriot) Detected in Detected in Detected in Detected in Detected in 4
some all samples all samples all samples of 6 samples
samples

Pinot Gris Detected Detected Detected Detected Not detected

Red Wines Not detected  Detected Not Not Not detected

(Maratheftiko, detected detected

Giannoudhi, Shiraz)

The data presented in these tables highlights several important patterns in thiol occurrence across different
wine varieties. 3-sulfanylhexan-1-ol (3SH) emerges as the most universally distributed polyfunctional thiol,
detected in all white and red wines analyzed across multiple studies [1]. This compound consistently reaches
concentrations well above its sensory threshold, confirming its importance to wine aroma across diverse
varieties. In contrast, 4-methyl-4-sulfanylpentan-2-one (4MSP) shows more restricted occurrence, being
absent from many red wines and only present in specific white varieties [1]. The conversion of 3SH to 3-
sulfanylhexyl acetate (3SHA) via yeast metabolism during fermentation represents a critical transformation

that significantly enhances aromatic impact due to 3SHA's tenfold lower detection threshold [2].

Recent research has expanded beyond traditional varieties to investigate thiol presence in indigenous grapes,
revealing intriguing patterns of occurrence. Studies of Cypriot wines made from Xynisteri, Maratheftiko, and
Giannoudhi varieties demonstrated that indigenous grapes can contain significant concentrations of potent
thiols, particularly 3SH which was found "in an order of magnitude above its aroma detection threshold" [1].
This finding substantially broadens the relevance of thiol research beyond the well-studied Sauvignon Blanc
paradigm and suggests that thiol optimization could enhance the distinctive character of many local
varieties. The presence of FFT only in certain Xynisteri and Chardonnay samples further indicates that
specific production conditions or varietal characteristics favor the formation or preservation of this

particularly potent compound with its distinctive roasted coffee aroma [1].

Analytical Methodologies for Thiol Quantification
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Technical Challenges in Thiol Analysis

The accurate quantification of polyfunctional thiols presents substantial analytical challenges due to their
exceptionally low concentrations, high reactivity, chemical instability, and tendency to adsorb to surfaces.
Conventional gas chromatography-mass spectrometry (GC-MS) approaches typically lack the required
sensitivity for direct determination of these compounds at their sub-threshold concentrations. Additionally,
the complex wine matrix containing numerous interfering compounds further complicates analysis and
necessitates sophisticated sample preparation and separation techniques. These analytical hurdles initially
hindered thiol research and delayed recognition of their importance to wine aroma until specialized

methodologies were developed in the 1990s and subsequently refined.

A primary concern in thiol analysis is their susceptibility to oxidation and degradation during sample
preparation and analysis. Thiols readily oxidize to form disulfide bonds, especially when exposed to oxygen
or metal ions, potentially leading to significant underestimation of their true concentrations. This reactivity
necessitates careful handling under inert atmospheres, addition of antioxidant compounds, and minimization
of analysis time. Furthermore, the ultra-trace concentrations of thiols require extensive pre-concentration
steps that must be carefully optimized to avoid losses, while their polar nature and tendency toward poor
chromatographic behavior demand specialized column chemistries and separation conditions. These
cumulative challenges mean that thiol analysis remains a specialized area requiring significant expertise and

method optimization.

Advanced Analytical Approaches

Table 3: Comparison of Analytical Methods for Polyfunctional Thiol Quantification in Wine

o Limits of N
Method Principle Key Features . Advantages Limitations
Detection
Mercurobenzoate Uses Sub-ng/L for High sensitivity ~ Requires toxic Hg
Derivatization + organomercuric most thiols and selectivity salts; large sample
Anion Exchange + compounds to volumes (1-2L);
GC-MS selectively capture risk of oxidation

thiols
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Method Principle

Pentafluorobenzyl
Derivatization + GC-
NICI-MS

Pentafluorobenzyl
Derivatization + HS-
SPME + GC-EI-MS

Ethyl Propiolate
Derivatization + GC-
EI-MS

4,4'-dithiodipyridine
or o-
phthaldialdehyde
derivatization + LC-
MS/MS

Recent methodological advances have focused on improving analytical sensitivity while eliminating the
need for toxic reagents like organomercurial compounds. The method based on pentafluorobenzyl (PFB)
derivatization followed by headspace solid-phase microextraction (HS-SPME) and GC-EI-MS analysis
represents a significant innovation, achieving detection limits at or near sensory thresholds (0.9 ng/L for 4-
MMP, 1 ng/L for 3-MH, and 17 ng/L for 3-MHA) while using more commonly available instrumentation [3].
This approach utilizes extractive alkylation to simultaneously derivative and extract thiols, significantly
simplifying sample preparation while maintaining excellent sensitivity. Optimization studies determined that

addition of NaCl solution to dried SPME vials prior to extraction improved detection limits up to fivefold,

Key Features

PFB derivatives
analyzed by
negative ion

chemical ionization

MS

Extractive

alkylation followed

by headspace
SPME

Specific
derivatization of
thiols

Alternative
derivatization
approaches

Limits of
Detection

0.9-17 ng/L for
different thiols

0.9 ng/L for 4-
MMP, 1 ng/L
for 3-MH, 17
ng/L for 3-
MHA

10-fold above
threshold for
4-MMP and 3-
MHA

Not fully
established
for wine thiols

Advantages

Excellent
sensitivity;
good precision

Uses more
common ElI-
MS; avoids
toxic reagents

Good
selectivity

Avoids GC-
related issues;
potential for
high sensitivity

Limitations

Requires
specialized NICI-
MS
instrumentation

Requires careful
optimization of
derivatization

Limited sensitivity
for key thiols

Requires LC-
MS/MS
instrumentation

and that reaction times of 10 minutes for derivatization were sufficient for most analytes [3].
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The development of stable isotope dilution assays (SIDA) with deuterium-labeled internal standards has
further enhanced analytical precision by correcting for losses during sample preparation and matrix effects
during ionization [1]. This approach uses structurally identical standards with added mass tags (deuterium
atoms) that behave nearly identically to native analytes throughout analysis but can be distinguished mass
spectrometrically. The combination of SIDA with pentafluorobenzyl derivatization and HPLC-MS/MS
analysis has emerged as a robust methodology applicable to a wide range of polyfunctional thiols, including
those like benzyl mercaptan and furfuryl thiol that were previously difficult to quantify reliably [1]. These
methodological advances have enabled more comprehensive surveys of thiol occurrence across diverse wine

varieties and growing regions.
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Analytical Workflow Components

Wine Sample .
(40-2000 mL) Sample/Data _ Instrumental Analysis

Add internal
standards

Phase-transfer
catalyst

Drganic phase
separation

Resuspend in
salt solution

HS-SPME
(NaCl addition, 45°C)

Thermal
fHesorption

GC-MS Analysis
(El or NICI detection)

Data Analysis
(SIDA quantification)
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Figure 1: Analytical workflow for polyfunctional thiol quantification in wine using PFB derivatization and

HS-SPME-GC-MS
Biochemical Pathways and Formation Mechanisms

Precursor Compounds and Biotransformation

Polyfunctional thiols originate primarily from non-volatile precursor compounds present in grapes rather
than existing as free aromatic compounds in the fruit itself. These precursors are S-conjugated forms where
the thiol is bound to amino acids or peptides, predominantly as cysteine conjugates (Cys-3SH, Cys-4MSP) or
glutathione conjugates (Glut-3SH, Glut-4MSP) [4]. These bound forms are odorless and non-volatile,
meaning they contribute nothing directly to grape aroma, but serve as reservoirs that can be transformed
during winemaking into the potent aromatic thiols that define finished wine character. The
biotransformation pathway begins when yeast import these precursors into cells during alcoholic
fermentation, where specialized enzymes cleave the sulfur-carbon bonds to release the volatile thiol

compounds.

The glutathionylated precursors undergo a more complex transformation pathway than their cysteinylated
counterparts. Glutathione-bound precursors must first be imported into yeast cells then processed by a y-
glutamyltranspeptidase (VviGGT) enzyme that removes the glutamic acid moiety [2]. This intermediate
then requires action of a carboxypeptidase to remove the glycine group, producing the corresponding
cysteine conjugate [4]. Only then can the cysteine-bound precursor be cleaved by a B-lyase enzyme
(encoded by the IRC7 gene in yeast) that liberates the free volatile thiol while incorporating the cysteine into
yeast metabolic pathways [2]. This additional processing requirement means glutathione-bound precursors
have lower conversion efficiency to free thiols compared to cysteine-bound precursors, despite typically

being more abundant in grapes.

Biochemical Pathway Visualization
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Figure 2: Biochemical pathway of polyfunctional thiol release from conjugated precursors during

fermentation

The efficiency of thiol release during fermentation depends on multiple factors including yeast strain
characteristics, fermentation conditions, and precursor composition. Different yeast strains exhibit varying B-
lyase activity due to genetic polymorphisms in the IRC7 gene, which exists in both "long" and "short"
versions with different promoter regions that affect expression levels [2]. Additionally, research indicates that
multiple genes beyond IRC7 likely encode enzymes with [-lyase activity that contribute to thiol release,
suggesting a more complex genetic basis than initially recognized. The esterification of free thiols
represents another important transformation, where yeast convert 3SH to 3-sulfanylhexyl acetate (3SHA)
through enzymatic esterification, producing a compound with a tenfold lower sensory threshold and different

aromatic qualities (guava and passionfruit rather than grapefruit) [2].

Recent studies have revealed that vine nitrogen status significantly influences thiol precursor concentrations
in grapes, with nitrogen application increasing Glut-3SH levels in berries and resulting musts [4]. This effect
was particularly pronounced at later ripening stages, suggesting nitrogen affects the accumulation rather than
initial synthesis of these precursors. Interestingly, nitrogen supplementation did not significantly affect Cys-
3SH concentrations or the expression of key genes (VviGST3, VviGST4, VviGGT) putatively involved in
precursor biosynthesis [4]. RNA-seq analysis identified additional candidate genes, including other
glutathione-S-transferases and glutathione-conjugate transporters, that may participate in the stimulated
precursor accumulation under high nitrogen conditions, pointing to the complexity of thiol regulation at the

molecular level.

Factors Influencing Thiol Concentrations in Wine

Viticultural Influences

Vine nitrogen status represents one of the most significant viticultural factors affecting thiol potential in
wines. Research has demonstrated that nitrogen application to vineyards increases the concentration of
glutathionylated precursors (Glut-3SH) in grape berries and musts, subsequently leading to higher 3SH
content in finished wines [4]. This relationship appears specific to particular precursors, as nitrogen

supplementation did not significantly affect cysteinylated precursor (Cys-3SH) concentrations. The
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mechanism behind this nitrogen effect involves enhanced accumulation of precursors during berry ripening
rather than altered expression of the known biosynthetic genes VviGST3, VviGST4, and VviGGT [4]. These
findings indicate that nitrogen management represents a powerful viticultural tool for modulating the thiol
potential of grapes, though the complex relationship between nitrogen and fermentation performance means

simple correlations between must nitrogen and final thiol concentrations do not always hold.

Grape variety fundamentally determines thiol potential, with different varieties possessing distinct
precursor profiles and concentrations. While Sauvignon Blanc has been the most extensively studied variety,
research has identified significant thiol content in many other white varieties including Riesling,
Gewlirztraminer, Pinot Gris, Chardonnay, Semillon, and Chenin Blanc [1]. Even indigenous Cypriot
varieties like Xynisteri, Maratheftiko, and Giannoudhi contain appreciable thiol concentrations, with 3SH
detected "in an order of magnitude above its aroma detection threshold" [1]. Recent investigations have also
revealed that Botrytis cinerea infection significantly influences thiol precursors in white wines, though the
specific effects vary by grape variety and infection severity [5]. This variety-dependent response to fungal
infection highlights the complex interactions between genetic factors and vineyard conditions in determining

final thiol expression.

Enological Factors

Fermentation conditions profoundly impact thiol release and persistence throughout the winemaking
process. Temperature has been shown to significantly influence thiol biotransformation, with higher
fermentation temperatures generally increasing free thiol concentrations [6]. Studies on brewing yeast (with
relevance to wine fermentation) demonstrated that LalBrew Diamond strain produced "2-3 times more free
3SH" at elevated temperatures [6]. The yeast strain selection represents another critical factor, as strains
differ substantially in their B-lyase activity due to genetic variations in the IRC7 gene and other unidentified
genetic factors affecting thiol release [2]. Strain selection also determines the extent of esterification
converting 3SH to the more potent 3SHA, adding another layer of complexity to yeast influence on thiol

expression.

Nutrient availability during fermentation exhibits complex relationships with thiol formation. Research in
beer fermentation has demonstrated that lower Free Amino Nitrogen (FAN) levels correlate with increased
free thiol concentrations analytically, though this relationship does not always translate to perceived sensory

differences [6]. This apparent discrepancy highlights the challenge of reconciling instrumental measurements
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with human perception, suggesting that sensory interactions between thiols and other aroma compounds
may modulate their perceptual impact. The timing and method of hop additions also influence thiol
expression in varieties where hop-derived precursors contribute to the thiol pool, with whirlpool additions or
early fermentation additions maximizing precursor extraction and biotransformation [2]. Finally, oxygen
management throughout winemaking is crucial due to the extreme susceptibility of thiols to oxidation,

which can rapidly diminish their aromatic contribution to finished wines.

Research Implications and Future Directions

Technical Applications in Winemaking

The growing understanding of polyfunctional thiol biochemistry has enabled more targeted winemaking
approaches designed to optimize their expression in finished wines. Yeast strain selection now regularly
considers thiol-releasing capability alongside more traditional fermentation characteristics, with specific
strains identified as particularly effective for enhancing thiol expression [6] [2]. Similarly, fermentation
temperature management has emerged as a key control parameter, with moderate temperature increases
demonstrated to enhance thiol release without promoting undesirable sensory characteristics. The recognition
that different hop varieties contain varying concentrations of thiol precursors has also informed hop

selection and timing decisions, particularly in styles where tropical aroma characteristics are desired.

Vineyard nitrogen management represents another application area, with research confirming that
appropriate nitrogen supplementation can increase thiol precursor concentrations in grapes [4]. However,
winemakers must balance this benefit against potential negative consequences of excessive nitrogen,
including uncontrolled vegetative growth and imbalanced must compositions that may lead to fermentation
difficulties or off-aroma formation. The development of analytical methods for quantifying both free thiols
and their precursors now enables more precise monitoring throughout the winemaking process, allowing for
evidence-based decisions rather than empirical tradition [3]. These technical applications collectively
represent a shift toward precision enology where fundamental biochemical understanding informs practical

winemaking decisions to achieve specific sensory outcomes.

Future Research Priorities
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Despite significant advances, important gaps remain in our understanding of polyfunctional thiols that merit
continued research attention. The complete biosynthetic pathway of thiol precursors in grapes remains
incompletely characterized, particularly regarding the enzymes and regulatory mechanisms controlling their
formation and accumulation [4]. Similarly, the genetic basis of thiol release by yeast requires further
elucidation, with emerging evidence suggesting multiple genes beyond IRC7 contribute to [-lyase activity
[2]. The complex interactions between thiols and other aroma compounds represent another priority area,
as instrumental measurements of thiol concentrations do not always correlate with sensory perception due to

synergistic or antagonistic effects within the wine matrix [7] [6].

Future research should also expand investigation beyond traditional varieties and regions to develop a more
comprehensive understanding of thiol diversity across the Vitis genus. Studies of indigenous varieties like
those from Cyprus have revealed unexpected thiol profiles that challenge existing paradigms [1], suggesting
much remains to be discovered about the genetic diversity underlying thiol potential. The impact of climate
change factors on thiol expression represents another emerging priority, as shifting temperature regimes,
water availability, and UV exposure may alter precursor synthesis in grapes. Finally, continued analytical
method development remains essential to overcome current limitations in sensitivity, throughput, and
accessibility, potentially incorporating novel sensor technologies or miniaturized platforms that could enable

routine monitoring throughout the winemaking process.

Conclusion

Need Custom Synthesis?
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diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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